1-Phenyl-2-(triazol-2-yl)ethanone
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Overview
Description
1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper catalyst . The reaction proceeds as follows:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne to form the triazole ring.
- Subsequent functionalization to introduce the phenyl and ethanone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Research has indicated its potential use in developing new antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. Molecular docking studies have shown that the triazole ring forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Similar structure but lacks the ethanone group.
2-Phenyl-2H-1,2,3-triazole: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness: 1-PHENYL-2-(2H-1,2,3-TRIAZOL-2-YL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the ethanone group enhances its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-phenyl-2-(triazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c14-10(8-13-11-6-7-12-13)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
USGQFWSEBWJWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2N=CC=N2 |
Origin of Product |
United States |
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